molecular formula C12H10N4 B061705 5,6-Diamino-1,10-phenanthroline CAS No. 168646-54-6

5,6-Diamino-1,10-phenanthroline

Cat. No. B061705
M. Wt: 210.23 g/mol
InChI Key: MNXMBMNXSPNINS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6-diamino-1,10-phenanthroline has been improved over time to enhance yields and simplify reaction conditions. Bodige and MacDonnell (1997) described a new preparative route that triples the isolated yields found in existing syntheses (67% vs. 22% from 1,10-phenanthroline), utilizing mild reaction conditions and retaining stereochemistry even on chiral metal complexes (Bodige & MacDonnell, 1997).

Molecular Structure Analysis

Structural characterization through various spectroscopic techniques, such as MS, HRMS, GC-MS, and multinuclear NMR, along with X-ray diffraction measurements, has provided detailed insights into the molecular structure of 5,6-diamino-1,10-phenanthroline derivatives. These studies have demonstrated the versatility of the compound in forming complex structures with potential applications in materials science and coordination chemistry (Nycz et al., 2019).

Chemical Reactions and Properties

5,6-Diamino-1,10-phenanthroline participates in a variety of chemical reactions, forming complex structures with metals and other organic compounds. Its reactivity has been explored in the synthesis of metal complexes, where it acts as a ligand, demonstrating its utility in creating novel coordination compounds with unique properties (Demirhan, Avcıata, & Gül, 2005).

Physical Properties Analysis

The physical properties of 5,6-diamino-1,10-phenanthroline and its derivatives have been thoroughly investigated through spectroscopic and crystallographic studies. These compounds exhibit interesting luminescent properties and can form stable complexes with transition metals, which are crucial for their applications in sensing, imaging, and catalysis (Accorsi et al., 2009).

Chemical Properties Analysis

The chemical properties of 5,6-diamino-1,10-phenanthroline, particularly its ability to act as a ligand in coordination chemistry, have been extensively studied. Its coordination behavior, electrochemical properties, and interactions with metal ions highlight its versatility as a building block for the synthesis of complex molecules and materials with potential applications in various fields (Moghimi et al., 2003).

Scientific Research Applications

  • Synthesis Methods and Ligand Utilization :

    • A new preparative route for 5,6-Diamino-1,10-phenanthroline, improving yield and retaining stereochemistry in chiral metal complexes (Bodige & MacDonnell, 1997).
    • Synthesis and properties of Diamino-Substituted Dipyrido phenazine, highlighting electron-donating effects of amino substituents (Yamada et al., 1992).
    • Synthesis of 5,6-bis(salicylideneimino)-1,10-phenanthroline and its trinuclear complexes, exploring its protonation constants and spectral properties (Demirhan, Avcıata & Gül, 2005).
  • Biochemical and Biomedical Applications :

    • Use in biosensors and biofuel cells, showing that derivatives with amino groups act as redox mediators for oxidases (Oztekin et al., 2010).
    • Involvement in cancer treatment, where a platinum agent with 5,6-dimethyl-1,10-phenanthroline exhibits a distinct mechanism of action from traditional cisplatin (Kostrhunova et al., 2019).
    • Development of a ruthenium(II) complex-based photoluminescent and electrochemiluminescent dual-signaling probe for nitric oxide detection (Zhang et al., 2013).
  • Chemical and Environmental Applications :

    • Electrochemical behavior and its relevance in selective recognition of copper ions and hydrogen peroxide sensing (Gayathri & Kumar, 2014).
    • Synergistic inhibition effect with chloride ion on mild steel corrosion, highlighting its utility in corrosion control (Shi, 2022).
  • Material Science and Nanotechnology :

    • Application in dye-sensitized solar cells, exploring the synthesis and separation of functionalized derivatives for anchoring on TiO2 (Shahroosvand et al., 2013).
    • Electrochemical properties of a conducting film derived from Iron(II) Tris(diaminopolypyridyl) Complex, demonstrating electrocatalytic activity (García et al., 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,10-phenanthroline-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXMBMNXSPNINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448072
Record name 5,6-diamino-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diamino-1,10-phenanthroline

CAS RN

168646-54-6
Record name 5,6-Diamino-1,10-phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168646-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-diamino-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
271
Citations
S Bodige, FM MacDonnell - Tetrahedron letters, 1997 - Elsevier
A new preparative route to 5,6-diamino-1,10-phenanthroline is described which triples the isolated yields found in existing syntheses (67% vs. 22% from 1,10-phenanthroline) and …
Number of citations: 208 www.sciencedirect.com
XX Yao, YM Guo, R Liu, XY Feng, HH Li, N Liu… - Polyhedron, 2015 - Elsevier
Reaction of 5,6-diamino-1,10-phenanthroline (dap), chelating diphosphine ligands, 9,9-dimethyl-4,5-bis(diphenylphosphino)-9H-xanthene (xantphos) and bis[(2-diphenylphosphino)…
Number of citations: 8 www.sciencedirect.com
AD Pauric, EB Easton, BJ MacLean - ECS Transactions, 2010 - iopscience.iop.org
Non-precious metal catalysts (NPMC) for the oxygen reduction reaction were prepared by surface modification of a carbon black (Black Pearls 2000) with 5, 6-diamino-1, 10-…
Number of citations: 3 iopscience.iop.org
QJ Kong, MX Hu, YG Chen - Journal of Coordination Chemistry, 2011 - Taylor & Francis
A new inorganic–organic hybrid based on polyoxometalate, [Cu 2 (daphen) 2 (H 2 O) 4 (PW 11 W V O 40 )] · 6H 2 O (1) (daphen = 5,6-diamino-1,10-phenanthroline), was synthesized …
Number of citations: 12 www.tandfonline.com
N Demirhan, İ Erden, U Avcıata - Synthesis and Reactivity in …, 2002 - Taylor & Francis
In this study, a new dioxime ligand, 1,10-phenanthrolino-(5,6-b)-2,3-dihydyroxyimino-1,4-diazin was synthesized from the reaction of 5,6-diamino-1,10-phenanthroline with anti-…
Number of citations: 4 www.tandfonline.com
Y Oztekin, V Krikstolaityte, A Ramanaviciene… - Biosensors and …, 2010 - Elsevier
This study is focused on possible application of some 1,10-phenanthroline derivatives (PDs) in the development of biosensors and biofuel cells. Differently from some other studies, the …
Number of citations: 45 www.sciencedirect.com
FT Elmali, U Avciata, N Demirhan… - Polish Journal of …, 2007 - researchgate.net
A new thiourea derivative ligand (LH), 6-arnino-5-ylamin-benzo| l 5-crown-5]-l 5-y la miro ethanethic ne||!, l [0] phenanthroline has been synthesized in the reaction f 5, 6-diarino-l, 1 f-…
Number of citations: 1 www.researchgate.net
MI Idris, AH Sadi, AA Abubakar - FUDMA JOURNAL OF …, 2020 - fjs.fudutsinma.edu.ng
The Schiff base (PDB) was synthesized by refluxing ethanolic solution of 5, 6-diamino-1, 10-phenanthroline with Benzene-1, 4-dicarbaldehyde for 3 hours. Similarly the complexes were …
Number of citations: 1 fjs.fudutsinma.edu.ng
E Zor, Y Oztekin, L Mikoliunaite, J Voronovic… - Journal of Solid State …, 2014 - Springer
In this study, two ortho-quinoidal compounds, 1,10-phenanthroline-5,6-dione (PD) and 9,10-phenanthrenequinone (PQ), were examined as electron transfer mediators suitable for …
Number of citations: 16 link.springer.com
N Demirhan, U Avclata, A Gul - 2005 - nopr.niscpr.res.in
As a multidonor ligand with phenanthroline and salicylaldimine functionalities on the same molecule, 5,6-bis(salicylideneimino)-1,10-phenanthroline (LH 2 ) has been synthesized by …
Number of citations: 4 nopr.niscpr.res.in

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